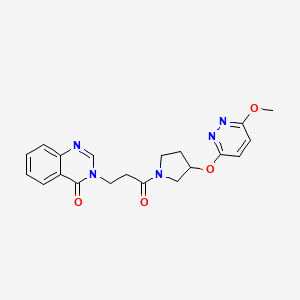

3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

3-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-28-17-6-7-18(23-22-17)29-14-8-10-24(12-14)19(26)9-11-25-13-21-16-5-3-2-4-15(16)20(25)27/h2-7,13-14H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXIXWVRKMKKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a simplified route:

Formation of the Quinazolinone Core: : Begin with the condensation of anthranilic acid with formamide to yield quinazolin-4(3H)-one.

Substitution on the Quinazolinone: : Introduce a propyl chain via alkylation, forming 3-propylquinazolin-4(3H)-one.

Pyrrolidine Ring Introduction: : Attach the pyrrolidine ring using appropriate halogenated intermediates.

Methoxypyridazine Attachment: : Conclude by attaching the 6-methoxypyridazine group through nucleophilic substitution.

Industrial Production Methods

Scaling up to industrial production would necessitate optimizing each step to ensure high yield and purity while adhering to safety and environmental regulations. Continuous flow chemistry and catalytic methods can enhance the efficiency of these processes.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the methoxypyridazine ring, resulting in various oxidized derivatives.

Reduction: : Reduction may target the ketone group in the propyl chain, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: : Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block for synthesizing more complex molecules, aiding in drug discovery and the development of new materials.

Biology

It is a potential candidate for probing biological systems due to its ability to interact with various biological targets. Studies may focus on its binding affinity, cellular uptake, and bioactivity.

Medicine

Given its structural uniqueness, 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one could be explored for therapeutic applications, potentially offering novel treatments for diseases.

Industry

The compound’s chemical stability and reactivity make it suitable for industrial applications, including the synthesis of advanced polymers or as a catalyst in specific reactions.

Mécanisme D'action

The mechanism by which this compound exerts its effects is complex, involving multiple molecular targets and pathways. Typically, it interacts with enzyme active sites or receptor proteins, altering their activity and, consequently, influencing biological processes. Specific pathways might involve signal transduction cascades or gene expression modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

3-(3-(3-(6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

3-(3-(3-(5-methylisoxazol-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Uniqueness

What sets 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the methoxypyridazine moiety, which imparts distinctive electronic and steric properties, potentially enhancing its interaction with biological targets and improving its overall reactivity.

Activité Biologique

The compound 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the quinazoline family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The structural formula of the compound is represented as follows:

This structure features several functional groups that contribute to its biological activity, including a quinazoline core and a methoxypyridazine moiety.

The biological activity of quinazoline derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The specific mechanisms through which 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects may include:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that similar quinazoline derivatives showed IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines . This suggests that 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one could possess comparable efficacy.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 0.096 |

| Compound B | A549 | 2.09 |

Anti-inflammatory Effects

Quinazoline-based compounds have also been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Properties

Preliminary studies suggest that certain quinazoline derivatives demonstrate antimicrobial activity against a range of bacteria and fungi, indicating potential applications in treating infectious diseases.

Case Studies

- Study on Quinazoline Derivatives : A recent study synthesized several quinazoline derivatives, including those structurally related to 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one , and evaluated their biological activities. The most potent derivatives exhibited IC50 values significantly lower than traditional treatments, highlighting their potential as novel therapeutic agents .

- Mechanistic Insights : Another study investigated the binding interactions between quinazoline derivatives and α-glucosidase, revealing that these compounds could serve as competitive inhibitors, thus providing insights into their potential use in managing diabetes .

Q & A

Q. What are the key structural features of 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and how do they influence its reactivity and bioactivity?

The compound features a quinazolinone core, a pyrrolidine ring substituted with a methoxypyridazine group, and a carbonyl-linked propyl chain. The quinazolinone core provides hydrogen-bonding capabilities via its carbonyl and NH groups, while the methoxypyridazine moiety enhances solubility and potential π-π stacking interactions. The pyrrolidine ring introduces conformational flexibility, which may optimize binding to biological targets. These structural elements collectively influence its pharmacokinetic properties and target selectivity .

Q. What standard characterization techniques are used to confirm the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity during synthesis .

Intermediate Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Key steps include:

- Coupling Reactions : Use peptide coupling reagents (e.g., EDC/HOBt) to link the pyrrolidine and quinazolinone moieties under inert conditions.

- Oxidative Ring Closure : Adopt green chemistry approaches, such as sodium hypochlorite in ethanol, to form heterocyclic systems efficiently (73% yield reported in analogous syntheses) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Monitor via TLC and validate using HRMS .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazolinone scaffold’s affinity for ATP-binding pockets. Receptor binding studies (e.g., radioligand displacement) can assess selectivity. Cell viability assays (MTT or apoptosis markers) in cancer or inflammatory cell lines may reveal cytotoxic or anti-inflammatory potential. Compare results with structurally related analogs to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D-NMR to rule out isomerism or impurities.

- Computational Modeling : Perform molecular docking to compare binding modes of active vs. inactive analogs, identifying critical interactions (e.g., hydrogen bonds with kinase catalytic domains) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies of this compound?

- Animal Models : Use rodents for preliminary PK profiling (e.g., bioavailability, half-life). Include both healthy and disease-model cohorts to assess metabolic stability in pathological conditions.

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to determine optimal delivery.

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS, ensuring sensitivity for low-abundance metabolites. Monitor tissue distribution and excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.